Thiophene, 3-bromo-4-ethoxy-(9CI)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Thiophene, 3-bromo-4-ethoxy-(9CI) is an organosulfur compound with the molecular formula C6H7BrOS It is a derivative of thiophene, which is a five-membered aromatic ring containing one sulfur atom The compound is characterized by the presence of a bromine atom at the third position and an ethoxy group at the fourth position on the thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Thiophene, 3-bromo-4-ethoxy-(9CI) can be achieved through several methods. One common approach involves the bromination of 4-ethoxythiophene. The reaction typically uses bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position.
Another method involves the Suzuki-Miyaura coupling reaction, where a boronic acid derivative of thiophene is coupled with a brominated ethoxy compound in the presence of a palladium catalyst and a base. This method allows for the formation of the desired product with high selectivity and yield .
Industrial Production Methods
Industrial production of Thiophene, 3-bromo-4-ethoxy-(9CI) typically involves large-scale bromination reactions using automated reactors. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, concentration, and reaction time. The use of continuous flow reactors can further enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Thiophene, 3-bromo-4-ethoxy-(9CI) undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic substitution reactions. Common reagents include organolithium compounds and Grignard reagents.
Oxidation Reactions: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: The compound can be reduced to remove the bromine atom or to modify the ethoxy group using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Hydrogen peroxide in acetic acid or m-chloroperbenzo
Properties
Molecular Formula |
C6H7BrOS |
---|---|
Molecular Weight |
207.09 g/mol |
IUPAC Name |
3-bromo-4-ethoxythiophene |
InChI |
InChI=1S/C6H7BrOS/c1-2-8-6-4-9-3-5(6)7/h3-4H,2H2,1H3 |
InChI Key |
FFVWRPRFYKPFLA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CSC=C1Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.